Mesitylene
Mesitylene
Mesitylene, a volatile organic compound (VOC), is a methyl substituted benzene hydrocarbon, widely utilized as a solvent for industrial and research applications.
Mesitylene, also known as 1,3,5-trimethylbenzene, is a benzene derivative. Its carbon-13 spin-lattice relaxation times, dipolar relaxation rates and nuclear Overhauser enhancements have been measured to analyze the internal methyl rotation and intermolecular interactions. The anodic oxidation of mesitylene at a platinum electrode in the presence of different electroytes has been investigated. The ring deformation in mesitylene has been studied in the gas-phase by electron diffraction.
Mesitylene, also known as fleet-X or TMB, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mesitylene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mesitylene is primarily located in the membrane (predicted from logP). Mesitylene can be converted into spiromesifen. Mesitylene is a component of coal tar, which is its traditional source. It is a precursor to diverse fine chemicals. The mesityl group (Mes) is a substituent with the formula C6H2Me3 and is found in various other compounds. Mesitylene is mainly used as a precursor to 2,4,6-trimethylaniline, a precursor to colorants. This derivative is prepared by selective mononitration of mesitylene, avoiding oxidation of the methyl groups.
Mesitylene, also known as 1,3,5-trimethylbenzene, is a benzene derivative. Its carbon-13 spin-lattice relaxation times, dipolar relaxation rates and nuclear Overhauser enhancements have been measured to analyze the internal methyl rotation and intermolecular interactions. The anodic oxidation of mesitylene at a platinum electrode in the presence of different electroytes has been investigated. The ring deformation in mesitylene has been studied in the gas-phase by electron diffraction.
Mesitylene, also known as fleet-X or TMB, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mesitylene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mesitylene is primarily located in the membrane (predicted from logP). Mesitylene can be converted into spiromesifen. Mesitylene is a component of coal tar, which is its traditional source. It is a precursor to diverse fine chemicals. The mesityl group (Mes) is a substituent with the formula C6H2Me3 and is found in various other compounds. Mesitylene is mainly used as a precursor to 2,4,6-trimethylaniline, a precursor to colorants. This derivative is prepared by selective mononitration of mesitylene, avoiding oxidation of the methyl groups.
Brand Name:
Vulcanchem
CAS No.:
108-67-8
VCID:
VC20887349
InChI:
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
SMILES:
CC1=CC(=CC(=C1)C)C
Molecular Formula:
C9H12
Molecular Weight:
120.19 g/mol
Mesitylene
CAS No.: 108-67-8
Cat. No.: VC20887349
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mesitylene, a volatile organic compound (VOC), is a methyl substituted benzene hydrocarbon, widely utilized as a solvent for industrial and research applications. Mesitylene, also known as 1,3,5-trimethylbenzene, is a benzene derivative. Its carbon-13 spin-lattice relaxation times, dipolar relaxation rates and nuclear Overhauser enhancements have been measured to analyze the internal methyl rotation and intermolecular interactions. The anodic oxidation of mesitylene at a platinum electrode in the presence of different electroytes has been investigated. The ring deformation in mesitylene has been studied in the gas-phase by electron diffraction. Mesitylene, also known as fleet-X or TMB, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mesitylene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mesitylene is primarily located in the membrane (predicted from logP). Mesitylene can be converted into spiromesifen. Mesitylene is a component of coal tar, which is its traditional source. It is a precursor to diverse fine chemicals. The mesityl group (Mes) is a substituent with the formula C6H2Me3 and is found in various other compounds. Mesitylene is mainly used as a precursor to 2,4,6-trimethylaniline, a precursor to colorants. This derivative is prepared by selective mononitration of mesitylene, avoiding oxidation of the methyl groups. |
|---|---|
| CAS No. | 108-67-8 |
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 1,3,5-trimethylbenzene |
| Standard InChI | InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3 |
| Standard InChI Key | AUHZEENZYGFFBQ-UHFFFAOYSA-N |
| Impurities | Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds |
| SMILES | CC1=CC(=CC(=C1)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C)C |
| Boiling Point | 329 °F at 760 mm Hg (NIOSH, 2016) 164.7 °C 164.7 °C at 760 mm Hg 165 °C 329°F |
| Colorform | Clear, colorless liquid |
| Flash Point | 122 °F (NIOSH, 2016) 122 °F (50 °C) (Closed cup) 50 °C c.c. 122°F |
| Melting Point | -49 °F (NIOSH, 2016) -44.7 °C -44.8 °C -44.7°C -45 °C -49°F |
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